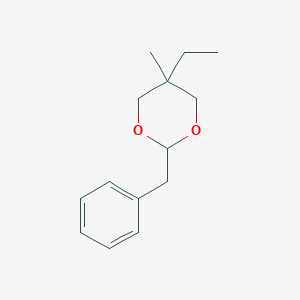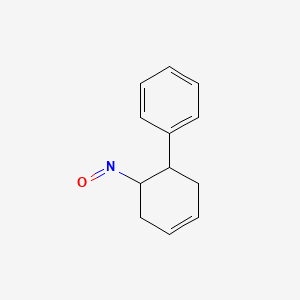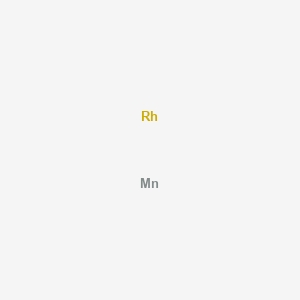
Manganese--rhodium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–rhodium (1/1) is a compound consisting of manganese and rhodium in a 1:1 ratio. This compound has gained attention due to its potential applications in various fields, particularly in catalysis and materials science. The combination of manganese and rhodium offers unique properties that make it suitable for specific industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese–rhodium (1/1) can be synthesized through various methods. One common approach involves the co-reduction of manganese and rhodium salts in the presence of a reducing agent. For instance, manganese chloride and rhodium chloride can be reduced using sodium borohydride in an aqueous solution. The reaction is typically carried out under inert atmosphere to prevent oxidation of the metals.
Another method involves the thermal decomposition of organometallic precursors containing manganese and rhodium. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of manganese–rhodium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres. The metals are combined in their elemental forms and subjected to high temperatures to facilitate alloy formation. This method ensures the production of large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–rhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and rhodium.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Ligands or other substituents can replace one or both metals in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving manganese–rhodium (1/1) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxide and rhodium oxide, while reduction may regenerate the elemental metals.
Applications De Recherche Scientifique
Manganese–rhodium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties enhance reaction rates and selectivity.
Materials Science: Manganese–rhodium (1/1) is studied for its potential use in advanced materials, such as magnetic materials and alloys with specific mechanical properties.
Biomedical Applications: Research is ongoing to explore the use of manganese–rhodium (1/1) in medical imaging and drug delivery systems due to its biocompatibility and unique chemical properties.
Mécanisme D'action
The mechanism by which manganese–rhodium (1/1) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The presence of both manganese and rhodium allows for a synergistic effect, enhancing catalytic activity.
In biomedical applications, the compound’s mechanism of action may involve interaction with biological molecules, leading to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese–platinum (1/1): Similar to manganese–rhodium (1/1), this compound is used in catalysis and materials science.
Rhodium–palladium (1/1): Another bimetallic compound with applications in catalysis and advanced materials.
Uniqueness
Manganese–rhodium (1/1) is unique due to the specific combination of manganese and rhodium, which imparts distinct chemical and physical properties. This combination offers advantages in certain catalytic reactions and materials applications that are not achievable with other bimetallic compounds.
Propriétés
Numéro CAS |
12776-97-5 |
|---|---|
Formule moléculaire |
MnRh |
Poids moléculaire |
157.8435 g/mol |
Nom IUPAC |
manganese;rhodium |
InChI |
InChI=1S/Mn.Rh |
Clé InChI |
GBZQODYDRJQFHG-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


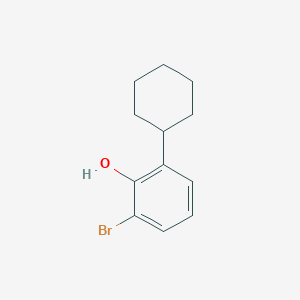
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

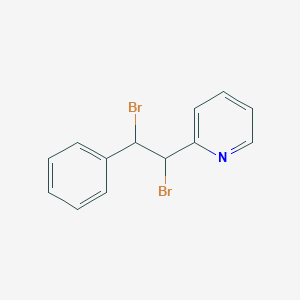
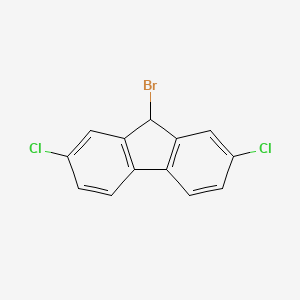

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
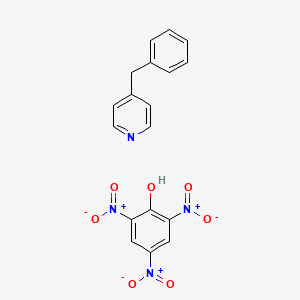
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

